(1-苯基-1H-吡唑-4-基)乙腈
描述
“(1-phenyl-1H-pyrazol-4-yl)acetonitrile” is a chemical compound that falls under the category of pyrazole derivatives . Pyrazole derivatives are known for their diverse pharmacological effects .
Synthesis Analysis
The synthesis of pyrazole derivatives has been reported in several studies . For instance, a study reported the synthesis of diverse pyrazole-based chalcones from 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring .Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been analyzed using various techniques such as NMR spectroscopy . For example, one study used 1H NMR and 13C NMR to verify the structures of synthesized pyrazole derivatives .Chemical Reactions Analysis
Pyrazole derivatives have been involved in various chemical reactions . For instance, a study reported the in vitro antileishmanial and in vivo antimalarial activities of synthesized pyrazole derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives have been analyzed using various techniques . For instance, one study reported that “(1-phenyl-1H-pyrazol-4-yl)acetonitrile” is a colorless to yellow viscous liquid or lump or semi-solid .科学研究应用
合成与抗氧化活性
(1-苯基-1H-吡唑-4-基)乙腈衍生物用于合成具有潜在抗氧化活性的杂环化合物。例如,El-Mekabaty (2015) 从 2-(4-氧代-1-苯基-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基)乙腈合成了多官能取代的杂环,包括吡唑和噻吩,显示出与抗坏血酸相当的抗氧化特性 (El‐Mekabaty, 2015)。
荧光衍生物的合成
这种化合物也是合成新型荧光衍生物的前体。Padalkar 等人。(2013) 从苯基乙腈合成了荧光衍生物,突出了其在开发光物理特性中的潜力 (Padalkar, Phatangare, & Sekar, 2013)。
金属大环钯(II)配合物
另一个应用是合成具有吡唑配体的金属大环钯(II)配合物。Guerrero 等人。(2008) 合成了新的 3,5-二甲基吡唑杂化配体 N1,用聚醚链和苯基取代,与 [PdCl(2)(CH(3)CN)(2)] 反应形成单体或二聚体配合物 (Guerrero et al., 2008)。
杂环化合物合成
Rahmati 等人。(2013) 通过多组分反应展示了其在合成咪唑并[1,2-b]吡唑-7-碳腈等杂环化合物中的用途,展示了其在有机合成中的多功能性 (Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013)。
发光[Ir(C^N)2(N^N)]+配合物
该化合物还用于合成发光铱配合物。Kamecka 等人。(2021) 使用 1-苯基-1H-吡唑作为环金属化配体合成了阳离子 [Ir(C^N)2)(N^N)]+配合物,在溶液中显示出强发光 (Kamecka, Kapturkiewicz, & Pipczyński, 2021)。
糖苷酶抑制活性
此外,(1-苯基-1H-吡唑-4-基)乙腈的衍生物显示出作为糖苷酶抑制剂的潜力,正如 Patil 等人。(2012) 在他们对苯并吡啶并[2,1-b][1,3]噻唑-4-亚甲基-4-亚甲基)乙腈衍生物的研究中所探讨的 (Patil, Nandre, Ghosh, Rao, Chopade, Bhosale, & Bhosale, 2012)。
作用机制
Target of Action
The primary target of 2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile is Aurora-A kinase . Aurora-A kinase is a member of the Aurora kinase family, which has been considered a significant anticancer target for the treatment of human cancers .
Mode of Action
2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile interacts with its target, Aurora-A kinase, by inhibiting its activity . This inhibition is believed to have a synergistic effect on anticancer activity .
Biochemical Pathways
It is known that aurora-a kinase plays a crucial role in cell division, and its inhibition can disrupt this process, leading to the death of cancer cells .
Pharmacokinetics
It is known that the compound is highly soluble in water and other polar solvents , which may influence its bioavailability.
Result of Action
The inhibition of Aurora-A kinase by 2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile can lead to the disruption of cell division, resulting in the death of cancer cells . This makes it a potential candidate for the development of anticancer agents targeting Aurora-A kinase .
安全和危害
未来方向
属性
IUPAC Name |
2-(1-phenylpyrazol-4-yl)acetonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-7-6-10-8-13-14(9-10)11-4-2-1-3-5-11/h1-5,8-9H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPUFKQLCCDCHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398984 | |
Record name | (1-phenyl-1H-pyrazol-4-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50398984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51412-23-8 | |
Record name | (1-phenyl-1H-pyrazol-4-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50398984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。